CDE-096

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

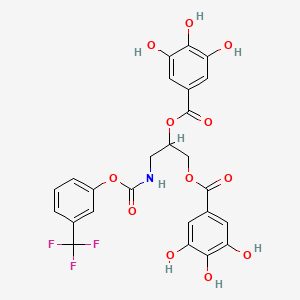

[3-[[3-(trifluoromethyl)phenoxy]carbonylamino]-2-(3,4,5-trihydroxybenzoyl)oxypropyl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO12/c26-25(27,28)13-2-1-3-14(8-13)41-24(38)29-9-15(40-23(37)12-6-18(32)21(35)19(33)7-12)10-39-22(36)11-4-16(30)20(34)17(31)5-11/h1-8,15,30-35H,9-10H2,(H,29,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWKLJPAKUDPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)NCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CDE-096: A Deep Dive into its Allosteric Inhibition of PAI-1

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Allosteric Inhibition

Signaling Pathway of PAI-1 Inhibition by CDE-096

Quantitative Data Presentation

| Parameter | Value | Species/Condition | Reference |

| IC50 (vs. tPA) | 30 ± 6 nM | Human PAI-1 | [1][2] |

| IC50 (vs. uPA) | 25 ± 4 nM | Human PAI-1 | [1][2] |

| IC50 | 19 nM | Murine PAI-1 | [2][5] |

| IC50 | 22 nM | Rat PAI-1 | [2][5] |

| IC50 | 18 nM | Porcine PAI-1 | [2][5] |

| IC50 (vs. uPA, with SMB)* | 360 ± 16 nM | Human PAI-1 | [1] |

| IC50 (Vitronectin Binding) | 20 ± 2 nM | Human PAI-1 | [1] |

| KD (Direct Binding to PAI-1) | 22 ± 6 nM | Human PAI-1 | [1] |

*SMB: Somatomedin B domain of vitronectin.

Detailed Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

Protocol:

-

Reagents:

-

tPA or uPA

-

Chromogenic substrate for tPA/uPA (e.g., S-2288)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20

-

This compound stock solution in DMSO

-

Procedure:

-

In a 96-well plate, add 20 µL of varying concentrations of this compound or vehicle (DMSO).

-

Add 20 µL of tPA or uPA solution and incubate for a further 10 minutes.

-

Add 140 µL of the chromogenic substrate solution.

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of substrate cleavage (Vo).

-

Plot the Vo against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow for PAI-1 Activity Assay

Surface Plasmon Resonance (SPR) for Binding Kinetics and Inhibition

Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding or dissociation of molecules, are measured.

-

Immobilization:

-

Binding Analysis:

-

Inject varying concentrations of this compound over the sensor surface.

-

Monitor the association and dissociation phases.

-

Regenerate the surface between cycles.

-

-

Data Analysis:

-

Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

-

Immobilization:

-

Immobilize vitronectin on a CM5 sensor chip.

-

-

Inhibition Assay:

-

Inject the mixtures over the vitronectin-coated surface.

-

Measure the binding response.

-

Data Analysis:

X-ray Crystallography for Structural Determination

Principle: A crystalline form of the protein-ligand complex diffracts X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the structure.

Protocol:

-

Crystallization:

-

Screen various crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

-

Data Collection:

-

Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source).

-

Collect the diffraction data.

-

-

Structure Determination and Refinement:

Conclusion

References

- 1. pnas.org [pnas.org]

- 2. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]

- 3. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Inhibition of PAI-1 by CDE-096: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

| Target Protease | Target PAI-1 Species/Form | IC50 (nM) | Reference |

| tPA | Human | 30 ± 6 | [2][4][5][6] |

| uPA | Human | 25 ± 4 | [2][4][5][6] |

| uPA | Human (in presence of SMB cofactor) | 360 ± 16 | [4] |

| tPA | Murine | 19 | [2][5][6] |

| tPA | Rat | 22 | [2][5][6] |

| tPA | Porcine | 18 | [2][5][6] |

| HMWuPA:PAI-1 binding to LRP1 | Human | 70 ± 11 | [7] |

| PAI-1 Conformation | Method | KD (nM) | Reference |

| Active | Fluorescence Polarization | 30 ± 6 | [4] |

| Latent | Fluorescence Polarization | 36 ± 6 | [4] |

| Peptide-Bound (Relaxed) | Fluorescence Polarization | 31 ± 5 | [4] |

| Active (antibody-captured) | Surface Plasmon Resonance (SPR) | 22 ± 6 | [8] |

Mechanism of Action

Experimental Protocols

PAI-1 Activity Assays (Chromogenic Substrate Method)

This assay is used to determine the IC50 of CDE-096.

-

Plate Preparation: 96-well microtiter plates are coated with bovine serum albumin (BSA) to prevent non-specific binding.

-

Measurement of Residual Protease Activity: A chromogenic substrate specific for the protease (tPA or uPA) is added to each well.

SDS-PAGE Analysis of PAI-1/Protease Complex Formation

-

Addition of Protease: The target protease (tPA or uPA) is added to the reaction mixture.

-

Quenching and Sample Preparation: The reaction is stopped at various time points by the addition of SDS-PAGE loading buffer.

-

Electrophoresis: The samples are resolved on an SDS-polyacrylamide gel.

Fluorescence Polarization Assay for Binding Affinity

-

Data Analysis: The change in polarization is plotted against the concentration of this compound, and the data is fitted to a suitable binding isotherm to determine the KD.[4]

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Dissociation: A buffer solution without this compound is flowed over the chip to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model (e.g., simultaneous ka/kd) to determine the association and dissociation rate constants. The KD is then calculated as kd/ka.[8]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: SPR Experimental Workflow.

Caption: Allosteric Inhibition Mechanism of this compound.

References

- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

The CDE-096 Binding Site on Plasminogen Activator Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quantitative Data on CDE-096 Interaction with PAI-1

| Target Protease | PAI-1 Species | IC50 (nM) | Reference |

| tPA | Human | 30 ± 6 | [1][3] |

| uPA | Human | 25 ± 4 | [1][3] |

| uPA (in presence of SMB*) | Human | 360 ± 16 | [1] |

| - | Murine | 19 | [3] |

| - | Rat | 22 | [3] |

| - | Porcine | 18 | [3] |

*SMB: Somatomedin B domain of vitronectin

| Parameter | Value | Method | Reference |

| KD (Dissociation Constant) | 22 ± 6 nM | Surface Plasmon Resonance (SPR) | [1] |

| kon (Association Rate Constant) | 2.5 ± 0.6 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |

| koff (Dissociation Rate Constant) | 5.7 ± 0.9 x 10-4 s-1 | Surface Plasmon Resonance (SPR) | [1] |

| IC50 (inhibition of HMWuPA:PAI-1 binding to LRP1) | 70 ± 11 nM | Surface Plasmon Resonance (SPR) | [4] |

The this compound Binding Site: A Structural Perspective

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Analyte Injection: this compound, at various concentrations, is flowed over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is monitored in real-time to generate a sensorgram.

-

Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a 1:1 Langmuir binding model to calculate kon and koff. The KD is then calculated as koff/kon.

-

Regeneration: The sensor surface is regenerated between cycles, typically with a low pH solution, to remove the bound analyte and prepare for the next injection.

X-ray Crystallography for Structural Determination

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

PAI-1 Activity Assays (Chromogenic Assays)

-

Procedure:

-

A chromogenic substrate for the respective protease is added.

-

The cleavage of the chromogenic substrate, which results in a color change, is measured spectrophotometrically at 405 nm.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the experimental workflow and the signaling pathway affected by this compound, the following diagrams have been generated using Graphviz.

Conclusion

References

- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 2. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. PAI-1 Assays [practical-haemostasis.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. pnas.org [pnas.org]

- 7. Interacting hepatic PAI-1/tPA gene regulatory pathways influence impaired fibrinolysis severity in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action of CDE-096

The primary consequences of this compound binding are twofold:

Quantitative Data Summary

| Parameter | Value | Species/Condition | Method | Reference |

| Inhibitory Potency (IC₅₀) | ||||

| vs. uPA | 25 ± 4 nM | Human PAI-1 | Chromogenic Assay | [1][2] |

| vs. tPA | 30 ± 6 nM | Human PAI-1 | Chromogenic Assay | [1][2] |

| vs. Vitronectin Binding | 20 ± 2 nM | Human PAI-1 | ELISA | [2] |

| vs. uPA (in presence of SMB) | 360 ± 16 nM | Human PAI-1 | Chromogenic Assay | [1] |

| vs. uPA:PAI-1 complex binding to LRP1 | 70 ± 11 nM | Human | Surface Plasmon Resonance | [5] |

| vs. Murine PAI-1 | 19 nM | Murine | Chromogenic Assay | [6][7][8] |

| vs. Rat PAI-1 | 22 nM | Rat | Chromogenic Assay | [6][7][8] |

| vs. Porcine PAI-1 | 18 nM | Porcine | Chromogenic Assay | [6][7][8] |

| Binding Affinity (K_D) | 22 ± 6 nM | Human PAI-1 | Surface Plasmon Resonance | [1][2] |

| Binding Kinetics | ||||

| Association Rate (k_on) | 2.5 ± 0.6 x 10⁴ M⁻¹s⁻¹ | Human PAI-1 | Surface Plasmon Resonance | [1] |

| Dissociation Rate (k_off) | 5.7 ± 0.9 x 10⁻⁴ s⁻¹ | Human PAI-1 | Surface Plasmon Resonance | [1] |

| Conformational Change (EC₅₀) | 25 ± 2 to 37 ± 4 nM | Human PAI-1 Variants | Fluorescence Spectroscopy | [1] |

Structural Insights from X-ray Crystallography

Visualizations

Mechanism of Action

Experimental Workflow

Detailed Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

-

Reagent Preparation :

-

Prepare a stock solution of this compound in DMSO.

-

-

Inhibition Reaction :

-

Incubate for 15 minutes at room temperature to allow for binding.

-

Protease Addition :

-

Add a fixed concentration of tPA or uPA (e.g., 2 nM) to each well to initiate the inactivation reaction.

-

Incubate for another 10 minutes at room temperature.

-

-

Substrate Addition & Measurement :

-

Add the chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual active protease.

-

-

Data Analysis :

-

Plot the rate of reaction against the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation :

-

-

Analyte Injection (this compound) :

-

Monitor the association phase during injection and the dissociation phase during buffer flow.

-

Regeneration :

-

Data Analysis :

-

Subtract the reference cell data from the active cell data.

-

Globally fit the association and dissociation curves from all concentrations to a 1:1 Langmuir binding model to determine k_on, k_off, and calculate K_D (k_off/k_on).

-

Vitronectin Binding Assay (ELISA)

-

Plate Coating :

-

Coat a 96-well high-binding microplate with vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

-

Blocking :

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

-

-

Inhibition Reaction :

-

Binding Step :

-

Detection :

-

Wash the plate thoroughly with PBST.

-

Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour.

-

-

Development and Analysis :

-

Wash, then add a TMB substrate solution. Stop the reaction with 1 M H₂SO₄.

-

Measure absorbance at 450 nm.

-

Plot absorbance against this compound concentration and fit to a dose-response curve to determine the IC₅₀.

-

X-ray Crystallography

-

Protein Preparation :

-

Complex Formation :

-

Crystallization :

-

Optimize initial hits to obtain diffraction-quality crystals.

-

Data Collection :

-

Cryo-protect the crystals (e.g., by soaking in a reservoir solution containing glycerol) and flash-cool in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Solution and Refinement :

-

Process the diffraction data (indexing, integration, scaling).

-

References

- 1. pnas.org [pnas.org]

- 2. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 5. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Allosteric Modulation of PAI-1 by CDE-096: A Technical Guide to its Inhibitory Effects on tPA and uPA

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of CDE-096 Inhibition

| Target Enzyme | Inhibitor | Species/Condition | IC50 (nM) | Reference |

| tPA | This compound | Human | 30 | [1] |

| uPA | This compound | Human | 25 | [1] |

| uPA | This compound | Human (in the presence of soluble vitronectin-binding domain) | 360 | [2] |

| PAI-1 | This compound | Murine | 19 | [1] |

| PAI-1 | This compound | Rat | 22 | [1] |

| PAI-1 | This compound | Porcine | 18 | [1] |

Mechanism of Action: Allosteric Inhibition

Experimental Protocols

Chromogenic Activity Assay for IC50 Determination

Materials:

-

Human tPA or uPA

-

This compound stock solution (in DMSO)

-

Chromogenic substrate for tPA (e.g., SPECTROZYME® tPA) or uPA (e.g., S-2444)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Initiate the reaction by adding a fixed concentration of tPA (e.g., 1 nM) or uPA (e.g., 1 nM) to each well.

-

Immediately add the respective chromogenic substrate (e.g., 200 µM).

-

Measure the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

This compound

-

Running buffer (e.g., HBS-EP buffer)

Procedure:

-

Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.

-

Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

SDS-PAGE Analysis of PAI-1/Protease Complex Formation

Materials:

-

Human tPA or uPA

-

This compound

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Sample loading buffer (with and without reducing agent)

-

Protein stain (e.g., Coomassie Brilliant Blue or silver stain)

-

Electrophoresis apparatus and power supply

Procedure:

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Separate the protein samples on an SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

Conclusion

References

The Role of CDE-096 in the Modulation of Fibrinolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fibrinolysis and the Role of PAI-1

Fibrinolysis is the enzymatic cascade responsible for the degradation of fibrin clots, thereby ensuring the dissolution of thrombi and the restoration of blood flow.[1][2] The process is primarily mediated by the serine protease plasmin, which is converted from its zymogen form, plasminogen, by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[2][3]

CDE-096: A Potent Allosteric Inhibitor of PAI-1

Quantitative Data on this compound Activity

| Parameter | Value | Description | Source |

| IC50 vs. tPA | 30 ± 6 nM | The concentration of this compound required to inhibit 50% of PAI-1's activity against tissue-type plasminogen activator. | [5][6][7] |

| IC50 vs. uPA | 25 ± 4 nM | The concentration of this compound required to inhibit 50% of PAI-1's activity against urokinase-type plasminogen activator. | [5][6][7] |

| KD | 22 ± 6 nM | The equilibrium dissociation constant for the binding of this compound to PAI-1, indicating high binding affinity. | [5] |

| IC50 vs. Murine PAI-1 | 19 nM | The concentration of this compound required to inhibit 50% of murine PAI-1's activity. | [6][7] |

| IC50 vs. Rat PAI-1 | 22 nM | The concentration of this compound required to inhibit 50% of rat PAI-1's activity. | [6][7] |

| IC50 vs. Porcine PAI-1 | 18 nM | The concentration of this compound required to inhibit 50% of porcine PAI-1's activity. | [6][7] |

| IC50 vs. Vitronectin Binding | 43 ± 8 nM | The concentration of this compound required to inhibit 50% of PAI-1's binding to vitronectin. | [5] |

| IC50 vs. SMB Binding | 54 ± 7 nM | The concentration of this compound required to inhibit 50% of PAI-1's binding to the somatomedin B (SMB) domain of vitronectin. | [5] |

| IC50 vs. Vitronectin-bound PAI-1 | 360 ± 16 nM | The concentration of this compound required to inhibit 50% of the antiproteolytic activity of PAI-1 when bound to the SMB domain of vitronectin. | [5] |

| IC50 vs. HMWuPA:PAI-1 binding to LRP1 | 70 ± 11 nM | The concentration of this compound required to inhibit 50% of the binding of high molecular weight uPA:PAI-1 complexes to LRP1. | [8] |

Signaling Pathways and Experimental Workflows

Mechanism of Fibrinolysis and this compound Intervention

The following diagram illustrates the core fibrinolytic pathway and the specific point of intervention for this compound.

Experimental Workflow for Evaluating this compound Efficacy

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PAI-1 Inactivation Assay (Chromogenic Substrate Assay)

Materials:

-

This compound stock solution in DMSO

-

Recombinant human tPA or uPA

-

Chromogenic substrate for tPA/uPA (e.g., S-2288 for tPA, S-2444 for uPA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)

-

96-well microplate

-

Microplate reader capable of kinetic measurements

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the chromogenic substrate to each well.

-

Immediately begin kinetic measurement of the absorbance at the appropriate wavelength (e.g., 405 nm) for a set duration. The rate of color development is proportional to the residual tPA or uPA activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

This compound stock solution in a suitable buffer with low DMSO concentration

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Monitor the change in response units (RU) over time to obtain sensograms for the association and dissociation phases.

-

Fit the sensogram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the ka, kd, and calculate the KD (kd/ka).

Fluorescence Polarization (FP) Assay for Vitronectin Binding

Materials:

-

Unlabeled vitronectin or its somatomedin B (SMB) domain

-

This compound stock solution

-

Assay buffer

-

Black, low-binding 96-well or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Measure the fluorescence polarization. Inhibition of binding by this compound will result in a lower polarization signal compared to the control without the inhibitor.

Conclusion

References

- 1. eclinpath.com [eclinpath.com]

- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 3. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-fibrinolytic SERPIN, plasminogen activator inhibitor 1 (PAI-1), is targeted to and released from catecholamine storage vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CDE-096: A Potent Allosteric Inhibitor of PAI-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Discovery and Synthesis of CDE-096

Quantitative Data

The biological activity of this compound has been extensively characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

| Target Enzyme | IC₅₀ (nM) | Reference |

| tPA | 30 ± 6 | [1] |

| uPA | 25 ± 4 | [1] |

| Method | K_D (nM) | Reference |

| Surface Plasmon Resonance | 22 ± 6 | [1] |

Table 3: Specificity of this compound

| Serpin | Activity | Reference |

| Antithrombin | Ineffective | [1] |

| α₁-Protease Inhibitor | Ineffective | [1] |

Mechanism of Action

Signaling Pathway

References

Methodological & Application

Application Note: Characterizing the Binding Kinetics of CDE-096 to PAI-1 using Surface Plasmon Resonance

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction to Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[2][4][5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5][6] This allows for the precise determination of key kinetic parameters, including:

-

Dissociation rate (kd): The rate at which the analyte-ligand complex decays.

-

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka.

SPR is widely used in drug discovery for target validation, lead optimization, and characterizing the mechanism of action of small molecules and biologics.[2][3][7]

CDE-096 and PAI-1 Interaction

Experimental Workflow

The general workflow for an SPR experiment involves several key steps, from preparing the sensor surface to analyzing the resulting data.

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

Materials and Reagents

-

SPR Instrument: Biacore T200 or similar

-

Sensor Chip: CM5 sensor chip

-

Analyte: this compound

-

Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Analyte Dilution Buffer: Running buffer with 1% (v/v) DMSO

-

Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

Detailed Experimental Protocol

Ligand Immobilization (PAI-1)

-

System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

-

Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes to activate the carboxyl groups on the sensor surface.

-

Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining reactive groups and block non-specific binding sites.

Kinetic Analysis (this compound Injection)

-

Analyte Preparation: Prepare a serial dilution of this compound in the analyte dilution buffer. A recommended concentration range is 0.1x to 10x the expected KD, for example: 100 nM, 50 nM, 25 nM, 12.5 nM, 6.25 nM, and a buffer blank (0 nM).[5]

-

Injection Cycle: For each concentration, perform the following injection cycle:

-

Regeneration: Inject the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Collection: Record the SPR response (in Resonance Units, RU) over time for each injection cycle. The resulting plot is known as a sensorgram.[12]

Data Analysis and Presentation

-

Data Processing:

-

Subtract the response from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.

-

Subtract the response from a buffer blank injection ("double referencing").

-

-

Model Fitting:

-

The fitting process will yield values for the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Allosteric Inhibition Pathway of PAI-1 by this compound

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. denovobiolabs.com [denovobiolabs.com]

- 3. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Implementing surface plasmon resonance biosensors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Reporting results [sprpages.nl]

- 12. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 13. bioradiations.com [bioradiations.com]

Application Notes and Protocols for Fluorescence Polarization Assays with CDE-096

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Fluorescence Polarization Assay

Signaling Pathway and Assay Workflow

The following diagrams illustrate the mechanism of CDE-096 action and the workflow of a competitive fluorescence polarization assay.

Caption: Workflow for a competitive FP assay with this compound.

Quantitative Data Summary

| Parameter | Target/Condition | Value (nM) | Assay Type |

| KD | Active PAI-1S149C-FL | 30 ± 6 | Fluorescence Polarization |

| KD | Latent PAI-1S149C-FL | 36 ± 6 | Fluorescence Polarization |

| KD | Peptide-bound PAI-1S149C-FL | 31 ± 5 | Fluorescence Polarization |

| KD | PAI-1 (direct binding) | 22 ± 6 | Not Specified |

| EC50 | PAI-1 (conformational change) | 25 ± 2 to 37 ± 4 | Fluorescence of NBD-labeled PAI-1 mutants |

| IC50 | Inhibition of PAI-1 binding to vitronectin | 20 ± 2 | Surface Plasmon Resonance (SPR) |

| IC50 | Inhibition of tPA inactivation | 30 | Chromogenic Assay |

| IC50 | Inhibition of uPA inactivation | 25 | Chromogenic Assay |

| IC50 | Murine PAI-1 | 19 | Chromogenic Assay |

| IC50 | Rat PAI-1 | 22 | Chromogenic Assay |

| IC50 | Porcine PAI-1 | 18 | Chromogenic Assay |

| IC50 | Inhibition of HMWuPA:PAI-1 complex binding to LRP1 | 70 ± 11 | Surface Plasmon Resonance (SPR) |

Data compiled from PNAS and MedchemExpress.[1][2]

Experimental Protocols

Protocol 1: Direct Binding Fluorescence Polarization Assay

Materials:

-

This compound

-

FP Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

DMSO (for this compound stock solution)

-

Black, low-volume, non-binding surface 384-well plates (e.g., Corning 3676)

-

Microplate reader capable of fluorescence polarization measurements (Excitation: 485 nm, Emission: 535 nm for fluorescein)

Procedure:

-

Prepare this compound Serial Dilutions:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in FP Assay Buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).

-

-

-

Assay Plate Setup:

-

Add the serially diluted this compound solutions to the wells of the 384-well plate.

-

Include control wells:

-

Buffer only (Blank): FP Assay Buffer with the same final DMSO concentration.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank values from all measurements.

-

Plot the change in fluorescence polarization (ΔmP) against the concentration of this compound.

-

Fit the data to a one-site binding equation using a suitable software (e.g., GraphPad Prism) to determine the KD.

-

Protocol 2: Competitive Binding Fluorescence Polarization Assay

Materials:

-

This compound

-

FP Assay Buffer

-

DMSO

-

Black, low-volume, non-binding surface 384-well plates

-

Microplate reader capable of FP measurements

Procedure:

-

-

Prepare this compound Serial Dilutions:

-

Prepare a serial dilution series of this compound in FP Assay Buffer as described in Protocol 1.

-

-

Assay Plate Setup:

-

To the wells of the 384-well plate, add the serially diluted this compound solutions.

-

Include control wells:

-

Tracer only (Pmin): Tracer in FP Assay Buffer with DMSO.

-

Buffer only (Blank): FP Assay Buffer with DMSO.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization (mP) using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank values from all measurements.

-

Plot the mP values against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.

-

Conclusion

References

Application Notes and Protocols for CDE-096 in the Study of PAI-1 in Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

In Vitro Activity of CDE-096

| Parameter | Species/Condition | Value | Reference |

| IC₅₀ vs. tPA | Human PAI-1 | 30 ± 6 nM | [1] |

| IC₅₀ vs. uPA | Human PAI-1 | 25 ± 4 nM | [1] |

| IC₅₀ vs. uPA | Murine PAI-1 | 19 nM | |

| IC₅₀ vs. uPA | Rat PAI-1 | 22 nM | |

| IC₅₀ vs. uPA | Porcine PAI-1 | 18 nM | |

| IC₅₀ (Vitronectin Binding) | Human PAI-1 | 20 ± 2 nM | [1] |

| K_D | Human PAI-1 | 22 ± 6 nM | [1] |

Signaling Pathway

PAI-1 Signaling in Thrombosis

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to study arterial thrombosis by inducing endothelial injury.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical microscope

-

Micro-dissecting instruments

-

Doppler flow probe and flowmeter

-

Filter paper discs (2 mm diameter)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Phosphate-buffered saline (PBS)

-

This compound solution (vehicle to be determined based on solubility and route of administration, e.g., DMSO/saline)

-

Sutures

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it in a supine position on a surgical board. Maintain body temperature with a heating pad.

-

Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.

-

Baseline Measurement: Record a stable baseline blood flow for at least 5 minutes.

-

Induction of Thrombosis: Saturate a filter paper disc with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

-

Monitoring: After removing the filter paper, continuously monitor the blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period (e.g., 60 minutes).

-

Data Collection: Record the time to occlusion. At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis or measurement of thrombus weight.

-

Euthanasia: Euthanize the animal according to approved institutional guidelines.

Experimental Workflow: Ferric Chloride Model

Caption: Step-by-step workflow for the ferric chloride-induced thrombosis model.

Protocol 2: Inferior Vena Cava (IVC) Ligation Model for Deep Vein Thrombosis (DVT) in Mice

This model mimics venous stasis, a major contributor to DVT.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical microscope

-

Micro-dissecting instruments

-

7-0 silk suture

-

This compound solution

-

Heparinized saline

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it in a supine position.

-

Surgical Exposure: Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the inferior vena cava (IVC).

-

This compound Administration (Hypothetical): Administer this compound or vehicle at a predetermined time before or after ligation. For a treatment model, this compound could be administered 24 hours after thrombosis induction.

-

IVC Ligation: Carefully dissect the IVC just below the renal veins. Ligate the IVC completely with a 7-0 silk suture. Ligate any side branches to ensure complete stasis.

-

Closure: Close the abdominal wall and skin with sutures.

-

Post-Operative Care: Provide appropriate post-operative care, including analgesics and hydration.

-

Thrombus Harvesting: At a predetermined time point (e.g., 48 hours post-ligation), re-anesthetize the mouse and re-open the abdomen.

-

Excision and Measurement: Excise the thrombosed segment of the IVC. Carefully remove the thrombus and blot it dry. Measure the thrombus weight.

-

Euthanasia: Euthanize the animal according to approved institutional guidelines.

Experimental Workflow: IVC Ligation Model

Caption: Step-by-step workflow for the inferior vena cava (IVC) ligation model.

References

in vivo administration and dosage of CDE-096 in mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

In Vitro Potency of CDE-096

| Target | Assay | IC50 (nM) | Reference |

| Human PAI-1 | tPA inactivation | 30 ± 6 | [1][3] |

| Human PAI-1 | uPA inactivation | 25 ± 4 | [1][3] |

| Murine PAI-1 | Not Specified | 19 | [2] |

| Rat PAI-1 | Not Specified | 22 | [2] |

| Porcine PAI-1 | Not Specified | 18 | [2] |

| Human PAI-1 (in presence of SMB cofactor) | uPA inactivation | 360 ± 16 | [3] |

In Vivo Administration and Dosage in Mice

Experimental Protocols

In Vitro PAI-1 Inactivation Assay

This protocol is based on methods described for determining the IC50 of this compound.[1][3]

Materials:

-

This compound

-

Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

-

Fluorogenic or chromogenic substrate for tPA or uPA

-

Assay buffer (e.g., HBS with 0.1% BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

-

Add the fluorogenic or chromogenic substrate for the respective protease (tPA or uPA) to each well.

-

Immediately measure the kinetic rate of substrate cleavage using a microplate reader at the appropriate excitation/emission or absorbance wavelength.

-

Plot the rate of substrate cleavage against the concentration of this compound.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

General Protocol for In Vivo Administration in Mice

This is a generalized protocol and should be adapted based on the specific experimental design and the physicochemical properties of the this compound formulation.

Materials:

-

This compound

-

Sterile vehicle for administration (e.g., saline, PBS, or a solution containing solubilizing agents like PEG300, Tween 80, or DMSO, ensuring the final concentration of organic solvents is non-toxic)

-

Mice (strain, age, and sex appropriate for the study)

-

Appropriate administration equipment (e.g., gavage needles for oral administration, sterile syringes and needles for injection)

Procedure:

-

Dose Preparation:

-

Prepare the dosing solution of this compound in the chosen sterile vehicle on the day of administration.

-

Ensure the solution is homogenous and, if necessary, gently warm or sonicate to aid dissolution.

-

The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, with a typical dosing volume of 5-10 µL/g of body weight.

-

-

Animal Handling and Administration:

-

Weigh each mouse accurately before dosing to calculate the precise volume to be administered.

-

Administer the this compound solution via the chosen route (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage).

-

For intraperitoneal (IP) injection, restrain the mouse appropriately and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

For intravenous (IV) injection, the tail vein is commonly used. This may require warming the tail to dilate the veins.

-

For subcutaneous (SC) injection, lift the skin on the back to form a tent and insert the needle at the base.

-

For oral (PO) gavage, use a proper-sized, blunt-tipped gavage needle to deliver the solution directly into the stomach.

-

-

Post-Administration Monitoring:

-

Monitor the mice regularly after administration for any signs of toxicity or adverse reactions.

-

Follow the experimental timeline for sample collection (e.g., blood, tissues) or endpoint analysis.

-

Mandatory Visualization

Signaling Pathway Diagram

References

Troubleshooting & Optimization

CDE-096 off-target effects at high concentrations

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CDE-096, with a specific focus on its mechanism of action and potential off-target considerations at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Q3: Are there known off-target effects of this compound on other kinases or receptors at high concentrations?

Troubleshooting Guide

| Issue | Potential Cause | Suggested Action |

| Reduced inhibitory activity of this compound in biological matrices. | PAI-1 in biological samples is often complexed with vitronectin, which reduces the efficacy of this compound.[1][3] | Increase the concentration of this compound to account for the decreased potency against vitronectin-bound PAI-1. Refer to the quantitative data for guidance on the required concentration shift. |

| Unexpected results in cell-based assays involving PAI-1 clearance. | This compound may interfere with the interaction between PAI-1 and LRP1, a key receptor in the clearance of PAI-1 complexes.[6] | Consider the potential for this compound to inhibit LRP1-mediated endocytosis of PAI-1. It may be necessary to use an alternative method to assess PAI-1 clearance that is independent of LRP1 or to use concentrations of this compound that are below the IC50 for blocking the PAI-1:LRP1 interaction. |

| Lack of PAI-1 inhibition. | The PAI-1 protein may be in its latent, non-active conformation. | Ensure that you are using active PAI-1 in your experiments. This compound binds to the active form of PAI-1. |

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target activity of this compound.

| Target | Condition | IC50 | Reference |

| PAI-1 | Free | 25 ± 4 nM | [1] |

| PAI-1 | Bound to Vitronectin | 360 ± 16 nM | [1] |

| PAI-1 | sB/sC pocket binding | 25 nM | [3] |

| Interaction | Assay | IC50 | Reference |

| HMWuPA:PAI-1 complex binding to LRP1 | Surface Plasmon Resonance (SPR) | 70 ± 11 nM | [6] |

Experimental Protocols

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

Add a fixed concentration of uPA to each well and incubate for a short period (e.g., 5 minutes).

-

Initiate the chromogenic reaction by adding the uPA substrate to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a plate reader.

-

Calculate the rate of substrate cleavage for each this compound concentration.

-

Plot the rate of reaction as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Procedure:

-

Immobilize LRP1 onto the surface of the sensor chip according to the manufacturer's instructions.

-

Inject the solutions over the LRP1-coupled and a reference flow cell at a constant flow rate.

-

Record the SPR response (in response units, RU) during the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

Determine the initial slope of the association phase for each this compound concentration.

-

Plot the initial slopes versus the this compound concentration and perform a nonlinear regression analysis to calculate the IC50 value.

-

Visualizations

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-263235) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. High-affinity binding of plasminogen-activator inhibitor 1 complexes to LDL receptor–related protein 1 requires lysines 80, 88, and 207 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: CDE-096 and Vitronectin-Bound PAI-1

Troubleshooting Guide

This section addresses specific issues researchers may encounter during their experiments.

A2: You can perform a series of control experiments to dissect the molecular interactions:

Q4: What alternative experimental approaches can we use to further investigate the impact of vitronectin on CDE-096 efficacy?

A4: To gain deeper insights, consider the following advanced techniques:

Frequently Asked Questions (FAQs)

Data Presentation

| Condition | PAI-1 Concentration | Vitronectin Concentration | This compound IC50 (nM) |

| 1 | 10 nM | 0 nM | 50 |

| 2 | 10 nM | 50 nM | 500 |

| 3 | 10 nM | 100 nM | >1000 |

This table illustrates the expected dose-dependent increase in the IC50 of this compound in the presence of increasing concentrations of vitronectin, indicating reduced efficacy.

Experimental Protocols

-

Coating: Coat a 96-well high-binding microplate with 100 µL/well of 10 µg/mL vitronectin in PBS overnight at 4°C.

-

Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL/well of 5% BSA in PBST for 2 hours at room temperature.

-

Secondary Antibody: Wash the plate three times with PBST. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) at a 1:5000 dilution in PBST with 1% BSA and incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times with PBST. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Inhibitor Incubation: Add 20 µL of varying concentrations of this compound or vehicle control to the wells. Incubate for 30 minutes at 37°C.

-

Substrate Addition: Add 20 µL of the chromogenic uPA substrate to each well.

-

Kinetic Reading: Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader with kinetic capabilities.

-

Data Analysis: Determine the rate of substrate cleavage (Vmax) for each condition. Plot the percent inhibition of uPA activity versus the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

References

- 1. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]

- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 3. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Determination of the vitronectin binding site on plasminogen activator inhibitor 1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a Site on PAI-1 That Binds to Vitronectin Outside of the Somatomedin B Domain - PMC [pmc.ncbi.nlm.nih.gov]

potential interference of CDE-096 in colorimetric assays

This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential interference of the investigational compound CDE-096 in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability readings (e.g., MTT, XTT) artificially high or inconsistent when treating cells with this compound?

A: This is a known issue caused by the intrinsic properties of this compound. The compound itself is yellow and absorbs light in the 450-590 nm range, which directly overlaps with the absorbance spectrum of the formazan product generated in tetrazolium-based assays like MTT and XTT.[1] This leads to an artificially inflated absorbance reading that is not proportional to the actual number of viable cells. Some compounds can also chemically reduce MTT, leading to a false-positive signal.[2]

Q2: How can I correct for this compound interference in my cell viability assays?

A: To obtain accurate results, you must run a parallel set of controls to determine the background absorbance contributed by the compound itself. The key is to create "compound-only" control wells that contain the culture medium and the same concentrations of this compound as your experimental wells, but without any cells. The average absorbance from these wells should then be subtracted from the readings of your corresponding experimental wells.

Q3: My protein concentration measurements using the Bradford assay are unexpectedly high in lysates from this compound-treated cells. Is this related to interference?

A: Yes, this is a documented interaction. The Bradford assay relies on the binding of Coomassie Brilliant Blue dye to proteins, primarily through interactions with basic amino acid residues like arginine.[3] this compound possesses chemical moieties that mimic these basic residues, allowing it to directly interact with the Coomassie dye. This causes a color change and an absorbance shift, leading to a significant overestimation of the true protein concentration.

Q4: What is the best method to prevent this compound interference in the Bradford assay?

A: The most effective method is to remove the interfering compound before performing the assay. This can be achieved through dialysis of the lysate or by using a desalting or buffer exchange column to separate the protein from the small-molecule compound. If removal is not feasible, an alternative is to prepare your protein standards in the exact same lysis buffer containing a concentration of this compound equivalent to that in your experimental samples.[4] However, this can be challenging to standardize.

Q5: Are there alternative assays that are less susceptible to interference from compounds like this compound?

A: Yes, switching to an assay with a different detection method is highly recommended.

-

For Cell Viability: Consider using non-colorimetric methods. ATP-based luminescent assays, such as the CellTiter-Glo® assay, measure ATP levels as a marker of viability and are generally less prone to interference from colored compounds.[5][6] Fluorescence-based assays like the Resazurin (AlamarBlue) assay can also be an alternative, provided the excitation/emission spectra of the assay do not overlap with any intrinsic fluorescence of this compound.[7][8]

-

For Protein Quantification: The bicinchoninic acid (BCA) assay is a common alternative to the Bradford assay. However, it is susceptible to interference from reducing agents, so you must first confirm that this compound or other components in your lysate do not interfere with the BCA chemistry.[9]

Quantitative Data on this compound Interference

The following tables summarize hypothetical data illustrating the impact of this compound on standard colorimetric assays.

Table 1: Effect of this compound on MTT Assay Absorbance (570 nm)

| Condition | This compound Conc. (µM) | Absorbance (Cells Present) | Absorbance (No Cells) | Corrected Absorbance |

| Vehicle Control | 0 | 1.205 | 0.050 | 1.155 |

| Experimental | 10 | 1.150 | 0.250 | 0.900 |

| Experimental | 25 | 0.980 | 0.480 | 0.500 |

| Experimental | 50 | 0.850 | 0.650 | 0.200 |

Table 2: Effect of this compound on Bradford Assay Protein Quantification

| Sample | True Protein Conc. (µg/mL) | This compound Conc. (µM) | Measured Protein Conc. (µg/mL) | % Error |

| BSA Standard | 500 | 0 | 501.5 | 0.3% |

| BSA Standard | 500 | 25 | 685.2 | 36.7% |

| Cell Lysate | 1250 | 0 | 1245.8 | -0.3% |

| Cell Lysate | 1250 | 25 | 1710.3 | 36.5% |

Visual Diagrams and Workflows

Experimental Protocols

Protocol 1: Modified MTT Assay for Cells Treated with this compound

This protocol includes the necessary controls to correct for absorbance interference from this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with the desired concentrations of this compound. Include vehicle-only wells as a negative control.

-

Crucially, prepare an identical set of wells on the same plate containing medium and this compound dilutions but NO cells. These are your background control wells.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to all wells (both with and without cells).

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization:

-

Carefully aspirate the medium from all wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to all wells.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plate at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the average absorbance for each "no-cell" background control concentration.

-

Subtract the corresponding background absorbance from the absorbance of the "cells-present" wells.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Protocol 2: ATP-Based Luminescent Viability Assay (Alternative Method)

This assay is a recommended alternative that avoids the issue of colorimetric interference.

-

Cell Seeding and Treatment: Plate and treat cells with this compound as described in steps 1 and 2 of the MTT protocol. A "no-cell" control is not required for background correction but is useful for confirming the reagent does not luminesce in the presence of the compound.

-

Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®). Allow the reagent to equilibrate to room temperature.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the luminescent signal from the vehicle-treated control wells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.zageno.com [go.zageno.com]

- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]

- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 7. blog.quartzy.com [blog.quartzy.com]

- 8. mdpi.com [mdpi.com]

- 9. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: CDE-096 Autofluorescence Control

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the intrinsic fluorescence (autofluorescence) of the investigational compound CDE-096 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is compound autofluorescence and why is it a concern when working with this compound?

A1: Autofluorescence is the natural tendency of a molecule, such as this compound, to emit light upon excitation by an external light source. This intrinsic fluorescence can interfere with fluorescence-based assays by increasing background noise and masking the specific signal from your intended fluorescent probe, potentially leading to false-positive or false-negative results.[1][2] It is a critical parameter to consider during assay development and high-throughput screening to ensure data accuracy and avoid wasting resources on misleading hits.[1][2]

Q2: How can I determine if this compound is autofluorescent under my experimental conditions?

A2: The most straightforward method is to run a control experiment. Prepare a sample containing this compound at the relevant concentration in your assay buffer or cell culture medium, but without your specific fluorescent reporter.[3] Excite this sample at the same wavelength used for your reporter dye and measure the emission across a range of wavelengths. A significant signal above the background of the buffer or medium alone indicates that this compound is autofluorescent under your assay conditions.

Q3: What are the primary sources of background fluorescence in my assay, aside from this compound?

A3: Several components in a typical cell-based or biochemical assay can contribute to background fluorescence:

-

Cell Culture Medium: Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) like riboflavin and tryptophan are known to be fluorescent.[4][5]

-

Endogenous Cellular Components: Cells naturally contain fluorescent molecules such as NADH, FAD, collagen, and elastin.[3][6][7] Dead cells are often more autofluorescent than live cells.[3][7]

-

Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3][6]

-

Plasticware: Certain types of microplates can exhibit autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence observed in a cell-based assay with this compound.

This guide provides a systematic approach to identifying and mitigating high background fluorescence when using this compound in cell-based assays.

Workflow for Troubleshooting High Background Fluorescence:

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Isolating the Source of Autofluorescence

-

Prepare Control Wells: In a microplate, prepare the following control wells:

-

Well 1: Assay buffer or media alone.

-

Well 2: Assay buffer or media + this compound (at the highest concentration used in the experiment).

-

Well 3: Untreated, unstained cells in assay buffer or media.

-

Well 4: Cells stained with your fluorescent probe, without this compound.

-

-

Incubation: Incubate the plate under the same conditions as your experiment.

-

Fluorescence Measurement: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths for your fluorescent probe.

-

Data Analysis: Compare the fluorescence intensity of the control wells. This will help pinpoint the primary source of the high background.

Issue 2: this compound fluorescence overlaps with the emission spectrum of my fluorescent dye.

When the autofluorescence of this compound directly interferes with the signal from your reporter, several strategies can be employed.

Decision Tree for Mitigating Spectral Overlap:

References

- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 4. tecan.com [tecan.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]

- 7. bosterbio.com [bosterbio.com]

Technical Support Center: The Impact of Serum Proteins on Imatinib Activity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the effects of serum proteins on the activity of Imatinib (formerly known as CDE-096). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Imatinib and what is its primary mechanism of action?

A1: Imatinib is a targeted cancer therapy, specifically a tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells in Chronic Myeloid Leukemia (CML).[3] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing it from phosphorylating downstream substrates and thereby blocking the signaling pathways that lead to leukemic cell growth.[2][3] In addition to Bcr-Abl, Imatinib also inhibits other tyrosine kinases such as c-Kit and PDGF-R.[1][4]

Q2: How do serum proteins affect the activity of Imatinib?

A2: Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can bind to Imatinib in the bloodstream.[4][5][6] This binding is significant, with approximately 95% of Imatinib being protein-bound in plasma.[1][4][5] The "free drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active and able to diffuse to its target site.[7] Therefore, high levels of serum protein binding can reduce the concentration of free Imatinib available to inhibit Bcr-Abl in cancer cells, potentially decreasing its efficacy.[8][9]

Q3: Which serum proteins have the highest affinity for Imatinib?

A3: Both human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) are major binding partners for Imatinib in the plasma.[4][5][6] While albumin is the most abundant protein in plasma, AAG has a high affinity for basic drugs like Imatinib.[8][10] The extent of binding to each protein can be influenced by their respective concentrations in the plasma, which can vary depending on the physiological or pathological state of the individual.[6]

Q4: Can changes in serum protein levels impact Imatinib resistance?

A4: Yes, variations in serum protein levels, particularly AAG, have been investigated as a potential mechanism of Imatinib resistance.[11] Elevated levels of AAG, which can occur during inflammation or in certain disease states, can lead to increased binding of Imatinib, thereby reducing the free drug concentration and its anti-leukemic effect.[8][12] Some studies suggest that this increased binding can contribute to a reduced clinical response. However, the role of AAG in Imatinib resistance is still a topic of some debate, with other studies showing no significant correlation.[11]

Troubleshooting Guide

Issue: Inconsistent IC50 values for Imatinib in cell-based assays.

-

Question: Why am I observing high variability in the IC50 values of Imatinib when I repeat my cell proliferation assays?

-

Answer: This variability can often be attributed to the presence and concentration of serum in your cell culture medium. Fetal Bovine Serum (FBS) or other sera contain proteins like bovine serum albumin that can bind to Imatinib, reducing its effective concentration. The concentration of these proteins can vary between different lots of serum, leading to inconsistent results. It is recommended to either use a serum-free medium or to test Imatinib activity in the presence of a standardized concentration of human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG) to mimic physiological conditions more closely and improve consistency.

Issue: Imatinib appears less potent in vivo than in vitro.

-

Question: My in vitro experiments show potent inhibition of cancer cell growth by Imatinib, but the in vivo efficacy in our animal models is lower than expected. What could be the reason for this discrepancy?

-

Answer: The difference between in vitro and in vivo efficacy is often due to pharmacokinetic factors, including plasma protein binding.[12][13][14] In an in vivo setting, a significant portion of Imatinib will be bound to serum proteins, reducing the free fraction available to reach the tumor cells.[1][4][5] It is crucial to consider the unbound concentration of the drug when correlating in vitro and in vivo data. Performing pharmacokinetic studies to measure the free and total plasma concentrations of Imatinib in your animal model can help to explain these differences.

Issue: Difficulty in quantifying the unbound fraction of Imatinib.

-

Question: I am finding it challenging to accurately measure the unbound concentration of Imatinib in plasma samples. What are the recommended methods?

-

Answer: Equilibrium dialysis and ultrafiltration are considered the gold-standard methods for determining the extent of drug-protein binding.[15] These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction by a sensitive analytical method like LC-MS/MS.[16][17] It is important to carefully validate your chosen method to ensure accuracy and reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the impact of serum proteins on Imatinib.

Table 1: Plasma Protein Binding of Imatinib

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | ~95% | [1][4][5] |

| Primary Binding Proteins | Human Serum Albumin (HSA), Alpha-1-Acid Glycoprotein (AAG) | [4][5][6] |

| Unbound Fraction (fu) | ~5% | [18] |

Table 2: Illustrative Impact of Serum Proteins on Imatinib IC50

| Condition | Imatinib IC50 (nM) | Fold Change |

| Serum-Free Medium | X | 1 |

| Medium + 40 mg/mL HSA | >X | Increased |

| Medium + 1 mg/mL AAG | >X | Increased |

Note: The exact fold change in IC50 will depend on the specific experimental conditions, including the cell line, protein concentration, and assay methodology. The table illustrates the expected trend of an increased IC50 in the presence of serum proteins.

Experimental Protocols

Protocol 1: Determination of Imatinib IC50 in the Presence of Serum Proteins

This protocol outlines the steps to assess the impact of HSA and AAG on the half-maximal inhibitory concentration (IC50) of Imatinib in a cancer cell line (e.g., K562 for CML).

Materials:

-

K562 cells (or other relevant cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Imatinib mesylate

-

Human Serum Albumin (HSA), fatty acid-free

-

Alpha-1-Acid Glycoprotein (AAG)

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Culture: Maintain K562 cells in RPMI-1640 supplemented with 10% FBS and antibiotics in a 37°C, 5% CO2 incubator.

-

Preparation of Imatinib Stock Solution: Prepare a high-concentration stock solution of Imatinib in DMSO and store it at -20°C.

-

Preparation of Protein-Containing Media:

-

Control Medium: RPMI-1640 with a low percentage of FBS (e.g., 1%) or serum-free medium.

-

HSA Medium: Prepare RPMI-1640 (low serum) containing a physiological concentration of HSA (e.g., 40 mg/mL).

-

AAG Medium: Prepare RPMI-1640 (low serum) containing a physiological concentration of AAG (e.g., 1 mg/mL).

-

-

Cell Seeding: Seed K562 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in their respective media (Control, HSA, or AAG). Allow the cells to attach overnight if applicable (for adherent cells).

-

Imatinib Treatment: Prepare a serial dilution of Imatinib in each of the three media types. Add the Imatinib dilutions to the corresponding wells. Include a vehicle control (DMSO) for each condition.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log of Imatinib concentration for each medium condition. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value for each condition.

Protocol 2: Determination of Imatinib Unbound Fraction using Equilibrium Dialysis

This protocol describes the determination of the unbound fraction of Imatinib in plasma using equilibrium dialysis.

Materials:

-

Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)

-

Human plasma

-

Imatinib

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS system for Imatinib quantification

Procedure:

-

Preparation of Imatinib Spiked Plasma: Spike human plasma with a known concentration of Imatinib.

-

Equilibrium Dialysis Setup:

-

Assemble the equilibrium dialysis cells according to the manufacturer's instructions.

-

Load one chamber of each cell with the Imatinib-spiked plasma.

-

Load the other chamber with an equal volume of PBS (the dialysis buffer).

-

-

Incubation: Incubate the dialysis cells in a shaking water bath at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be optimized).

-

Sample Collection: After incubation, carefully collect samples from both the plasma chamber and the buffer chamber of each cell.

-

Sample Analysis:

-

Determine the concentration of Imatinib in the samples from the buffer chamber using a validated LC-MS/MS method. This concentration represents the unbound drug concentration (Cu).

-

Determine the total concentration of Imatinib in the samples from the plasma chamber (Ct).

-

-

Calculation of Unbound Fraction: Calculate the fraction unbound (fu) using the following formula:

-

fu = Cu / Ct

-

Visualizations

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Caption: Workflow for determining the impact of serum proteins on Imatinib IC50.

References

- 1. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 4. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]